molecular formula C54H57N5O10 B8106704 Tamra-peg4-dbco

Tamra-peg4-dbco

Cat. No.: B8106704
M. Wt: 936.1 g/mol
InChI Key: DTYTXEJLXHBCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-PEG4-TAMRA is a compound that combines a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a tetramethylrhodamine (TAMRA) dye. This compound is widely used in click chemistry, particularly for labeling and detecting azide-modified biomolecules. The DBCO group enables strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction, making it suitable for applications where copper is undesirable .

Mechanism of Action

Target of Action

Tamra-peg4-dbco is a PEG derivative containing a TAMRA dye and a DBCO group . The primary targets of this compound are azide functionalized compounds or biomolecules . The DBCO group in the compound reacts with these azide groups to form a stable triazole linkage . This reaction is an ideal alternative to copper intolerant applications .

Mode of Action

The DBCO group in this compound enables a copper-free Click Chemistry . It reacts with azide functionalized compounds or biomolecules without a catalyst to form a stable triazole linkage . This reaction is also referred to as the strain-promoted alkyne-azide cycloaddition (SPAAC) .

Biochemical Pathways

This compound is used in the azido alkyne cycloaddition (SPAAC) without copper ion catalysis . The kinetic constant of the second order reaction can reach 1 . This reaction is part of the Click Chemistry group of reactions, which are known for being fast, simple to use, easy to purify, versatile, regiospecific, and yielding high product yields .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property is crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and it significantly impacts the bioavailability of the compound .

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage with azide functionalized compounds or biomolecules . This reaction is used for oligonucleotide labeling and automated DNA sequencing applications .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound is stored at -20°C . The solubility of the compound in aqueous media is increased by the hydrophilic PEG spacer, which is crucial for its action in biological environments .

Biochemical Analysis

Biochemical Properties

Tamra-peg4-dbco plays a significant role in biochemical reactions, particularly in the strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The DBCO group in this compound can interact with molecules containing azide groups, facilitating the formation of stable triazole linkages .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in Click Chemistry. By enabling efficient SPAAC reactions, this compound can influence cell function by facilitating the labeling and tracking of various biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its DBCO group. This group can undergo SPAAC with azide-containing molecules, resulting in the formation of stable triazole linkages . This mechanism allows for the efficient labeling of biomolecules, which can be crucial in various research applications .

Metabolic Pathways

This compound is primarily involved in SPAAC reactions as part of Click Chemistry . It does not directly interact with enzymes or cofactors in metabolic pathways. It can be used to label and track metabolites, providing valuable insights into metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of this compound would be determined by the specific biomolecules it is used to label. It does not contain any inherent targeting signals or undergo post-translational modifications that would direct it to specific cellular compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG4-TAMRA involves several steps:

    Synthesis of DBCO: Dibenzocyclooctyne is synthesized through a series of organic reactions, including cyclization and functional group modifications.

    PEGylation: The PEG spacer is introduced to enhance solubility and biocompatibility. This step involves attaching PEG to the DBCO group.

    Conjugation with TAMRA: The final step involves conjugating the PEGylated DBCO with the TAMRA dye. .

Industrial Production Methods

Industrial production of DBCO-PEG4-TAMRA follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .

Properties

IUPAC Name

5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H57N5O10/c1-57(2)41-16-19-44-48(34-41)69-49-35-42(58(3)4)17-20-45(49)52(44)43-18-15-39(33-46(43)54(63)64)53(62)56-24-26-66-28-30-68-32-31-67-29-27-65-25-22-50(60)55-23-21-51(61)59-36-40-11-6-5-9-37(40)13-14-38-10-7-8-12-47(38)59/h5-12,15-20,33-35H,21-32,36H2,1-4H3,(H2-,55,56,60,62,63,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYTXEJLXHBCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H57N5O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

936.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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